molecular formula C8H6N2O B105057 4-Cinnolinol CAS No. 18514-84-6

4-Cinnolinol

Cat. No. B105057
CAS RN: 18514-84-6
M. Wt: 146.15 g/mol
InChI Key: UFMBERDMCRCVSM-UHFFFAOYSA-N
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Description

4-Cinnolinol, a derivative of the cinnoline family, is a compound of interest due to its potential applications in various fields, including medicinal chemistry. Cinnoline derivatives have been synthesized and studied for their diverse biological activities and chemical properties.

Synthesis Analysis

The synthesis of cinnoline derivatives has been explored through various methodologies. A domino reaction has been developed for the synthesis of tetracyclic cinnolino[5,4,3-cde]cinnolines, which utilizes steric control to achieve high selectivity . Another approach involves a palladium-catalyzed annulation of 2-iodophenyltriazenes with an internal alkyne to prepare 3,4-disubstituted cinnolines . Additionally, the synthesis of 4-amino-3-cinnolinecarboxylic acid derivatives has been reported, which upon further reactions can yield various cinnoline compounds with significant central nervous system (CNS) activity . The intramolecular cyclization of cyanoarylhydrazones has also been used to synthesize 4-amino benzofuro[3,2-g]cinnolines .

Molecular Structure Analysis

The molecular structures of cinnoline derivatives have been elucidated using chemical and spectroscopic evidence. For instance, the synthesis of (4-Amino-cinnolin-3-yl)-p-tolyl-methanones and their subsequent reactions to form various cinnoline derivatives have been described, providing insights into the molecular framework of these compounds . Similarly, the synthesis of disubstituted (4-aminocinnolin-3-yl)-aryl-methanones has been reported, with the structures of the resulting compounds confirmed through spectroscopic methods .

Chemical Reactions Analysis

Cinnoline derivatives undergo a variety of chemical reactions that lead to the formation of diverse compounds. For example, the treatment of certain cinnoline derivatives with POCl3 and P2S5 results in chlorinated and thionated cinnolines, respectively . The use of malononitrile in reactions with cinnoline ketones affords cyano-substituted cinnolines . Furthermore, the Cu-catalyzed intramolecular N-arylation of hydrazines and hydrazones derived from 3-haloaryl-3-hydroxy-2-diazopropanoates provides a novel synthesis route for cinnolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of cinnoline derivatives are influenced by their molecular structure. For instance, the UV spectra analysis of 4-oxo-3-carboxylates indicates that they predominantly exist in the keto form rather than the enol form . Additionally, the regioselective unexpected deoxygenation-oxidative annulation of propargyl alcohols with phthalazinones and pyridazinones, catalyzed by ruthenium, leads to the synthesis of cinnoline-fused diones, showcasing the reactivity of these compounds . The efficient synthesis of benzofuran-4(5H)-ones and their conversion to polyfunctionalized cinnoline-4-carboxamides further demonstrates the versatility of cinnoline derivatives .

Scientific Research Applications

Pharmacological Properties and Applications

4-Cinnolinol and its derivatives are significant in medicinal chemistry due to their broad spectrum of pharmacological activities. Studies have shown that these compounds exhibit a range of activities including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties. Some cinnoline derivatives are even under clinical trials, indicating their potential in pharmaceutical development (Szumilak & Stańczak, 2019).

Chemical Synthesis and Structural Importance

The synthesis of benzodiazines, which includes cinnolines, has seen significant advances. These compounds are integral in both medicinal and agrochemical sectors due to their bioactive properties and role as key structural units in therapeutic agents. The ongoing research in this area emphasizes the importance of cinnolines in the synthesis of bioactive natural products and synthetic molecules with pharmaceutical potential (Mathew et al., 2017).

Development of New Synthetic Routes

The synthesis of cinnoline derivatives, due to their extensive biological activities and good electron-accepting ability, has been a focus in recent years. New synthetic routes, especially those involving C-H functionalization strategies, have been developed, highlighting the chemical versatility and importance of cinnolines in material and drug research (Su & Hou, 2019).

Application in Anti-inflammatory and Antibacterial Agents

Pyrazolo[4,3-c]cinnoline derivatives have been synthesized and evaluated for their anti-inflammatory and antibacterial activities. Certain compounds within this class have shown promising results with reduced ulcerogenic and lipid peroxidation activities, making them potential candidates for therapeutic applications (Tonk et al., 2012).

Role in Developing BTK Inhibitors for Autoimmune Diseases

4-Aminoquinoline-3-carboxamide derivatives, related to the cinnoline scaffold, have been found to be potent and reversible inhibitors of Bruton's tyrosine kinase (BTK). These compounds show improved drug-like properties and potential as treatments for a range of autoimmune diseases (Yao et al., 2019).

Bioactivity and Structural-Activity Relationship Studies

Cinnoline derivatives have been extensively studied for their biological properties and structural-activity relationships, primarily due to their wide range of pharmacological activities. The synthesis of heterocyclic compounds bearing a cinnoline moiety has been a focus due to its significant bioactivity (Lewgowd & Stańczak, 2007).

properties

IUPAC Name

1H-cinnolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-8-5-9-10-7-4-2-1-3-6(7)8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMBERDMCRCVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20236364
Record name 4-Cinnolinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cinnolinol

CAS RN

875-66-1, 18514-84-6
Record name 4-Cinnolinol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Cinnolinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81669
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Record name 4-Cinnolinol
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Record name 1,4-dihydrocinnolin-4-one
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Record name 4-CINNOLINOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
HS Lowrie - Journal of Medicinal Chemistry, 1966 - ACS Publications
… attempted and gave ti small (5%) yield of 3-pheny 1-4-cinnolinol (II).5 The suggestion that thisreaction might involve … at present this is the shortest path to 3-phenyl-4-cinnolinol and was …
Number of citations: 12 pubs.acs.org
WE Noland… - 1977 - apps.dtic.mil
Nine target compounds, six 4-4-diethylamino-1-methylbutylamino-3-phenylquinolines and three 4-4-diethylamino-1-methylbutylamino-3-phenylquinazolines and 100 intermediates …
Number of citations: 2 apps.dtic.mil
I Suzuki, T Nakashima, N Nagasawa - Chemical and Pharmaceutical …, 1965 - jstage.jst.go.jp
… This compound was proved to be identical with authentic sample of 8~nitro~4~cinnolinol (… — cinnoline 1—oxide, but it gave 4—cinnolinol (WI) different from 8~quinolinecaboxylic acid. …
Number of citations: 9 www.jstage.jst.go.jp
HS Lowrie - Journal of Medicinal Chemistry, 1966 - ACS Publications
… filtered off and dried, mp 266-268, undepressed by authenticlb 3-phenyl-4-cinnolinol. (4-… A mixture of 7.8g of 3-phenyl-4cinnolinol,lb 6.0 g of KOH, and 14 g of methyl iodide in 400 …
Number of citations: 7 pubs.acs.org
HE BAUMGARTEN, WF MURDOCK… - The Journal of Organic …, 1961 - ACS Publications
The reactions of 3-aminocinnoline and 3-aminoisoquinoline with nitrous acid in dilute mineral acid solution yielded 3-cinnolinol and 3-isoquinolinol. In concentrated hydrochloric or …
Number of citations: 28 pubs.acs.org
WE Noland, RF Modler - Journal of the American Chemical …, 1964 - ACS Publications
… reported to undergo two types of ring expansion reactions involving nitrogen insertion, resultingin a 4-cinnolinol 1-oxide derivative from ammonia and a 3,4-dihydro4-quinazolinone …
Number of citations: 25 pubs.acs.org
WS Johnson, JK Crandall - Journal of the American Chemical …, 1964 - ACS Publications
… reported to undergo two types of ring expansion reactions involving nitrogen insertion, resultingin a 4-cinnolinol 1-oxide derivative from ammonia and a 3,4-dihydro4-quinazolinone …
Number of citations: 5 pubs.acs.org
RFC Brown, L Subrahmanyan… - Australian Journal of …, 1967 - CSIRO Publishing
… The formation of 3-phenyl-4-cinnolinol l-oxide by the action of ethanolic ammonia on 2-phenylisatogen3 involves similar attack of ammonia at C 2, although the formation of the final …
Number of citations: 13 www.publish.csiro.au
WE Noland, DA Jones - The Journal of Organic Chemistry, 1962 - ACS Publications
… at 140-145 in an autoclave for 6 hours takes a different course, leading toring expansion and nitrogen insertion at a different point, giving the previously unknown 3-phenyl-4-cinnolinol 1…
Number of citations: 25 pubs.acs.org
DA Jones - 1961 - search.proquest.com
The discovery of the isoisatogens was reported in 1919." From their properties and reactions (see Historical) it was concluded that the isoisatogens contain the same basic ring system …
Number of citations: 0 search.proquest.com

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